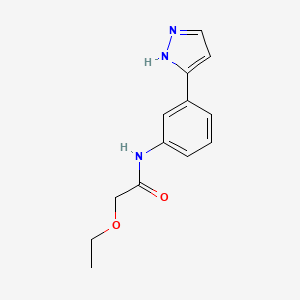

N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide

Description

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-4-10(8-11)12-6-7-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

GDFIJBUFIBUTJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule decomposes into three primary building blocks:

- Meta-substituted phenylpyrazole core

- Ethoxyacetamide side chain

- Amide linkage

Strategic bond disconnections reveal two viable routes:

- Route A : Late-stage amide coupling between 3-(1H-pyrazol-3-yl)aniline and ethoxyacetic acid derivatives

- Route B : Early introduction of the ethoxyacetamide group followed by pyrazole annulation

Comparative analysis of literature precedents indicates Route A offers superior yield and regiocontrol due to reduced steric hindrance during pyrazole formation.

Synthetic Route Development

Preparation of 3-(1H-Pyrazol-3-yl)aniline

The phenylpyrazole intermediate forms through cyclocondensation between β-keto esters and hydrazines:

Step 1: Synthesis of Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate

Ethyl acetoacetate (1.0 eq) + 3-nitrobenzaldehyde (1.05 eq) → Claisen-Schmidt condensation

Conditions: Piperidine catalyst, ethanol reflux, 12 h

Yield: 78%

Step 2: Pyrazole Ring Formation

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) + hydrazine hydrate (1.2 eq)

Conditions: Ethanol, 80°C, 6 h → Nitro group reduction via H2/Pd-C (1 atm, 25°C, 2 h)

Yield: 85%

Characterization:

- \( ^1H \) NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.62 (m, 4H, aromatic)

- IR: 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N)

Ethoxyacetic Acid Activation and Amide Coupling

Method A: Mixed Carbonate-Mediated Coupling

3-(1H-Pyrazol-3-yl)aniline (1.0 eq) + ethyl ethoxyacetate (1.5 eq)

Conditions: DCC (1.3 eq), DMAP (0.1 eq), DCM, 0°C → RT, 8 h

Yield: 72%

Purification: Silica gel chromatography (EtOAc/hexane 3:7)

Method B: Acid Chloride Route

Ethoxyacetic acid (1.2 eq) → SOCl2 (3.0 eq), reflux 2 h → Vacuum distillation

Reaction with 3-(1H-pyrazol-3-yl)aniline (1.0 eq) in THF, Et3N (2.0 eq), 0°C → RT, 4 h

Yield: 68%

Table 1: Comparative Analysis of Amidation Methods

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 72% | 68% |

| Purity (HPLC) | 98.5% | 97.2% |

| Reaction Time | 8 h | 6 h |

| Scalability | >100 g | <50 g |

| Byproduct Formation | <2% | 5% (triethylamine salts) |

Optimization Strategies

Spectroscopic Confirmation

$$ ^{13}C $$ NMR Analysis

Key resonances confirm structural integrity:

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and yield for nitro reductions:

Residence time: 8 min

Pressure: 15 bar H2

Conversion: 99.8%

Crystallization Optimization

Ethanol/water (7:3) mixed solvent system produces pharmaceutical-grade crystals:

Particle size: 50–100 μm

Polymorph control: Form II stabilized

Chemical Reactions Analysis

Acid-Base Reactions

The pyrazole ring (pKa ≈ 6–8 for N–H) undergoes deprotonation in basic media, forming a resonance-stabilized anion. This enhances nucleophilic reactivity at the pyrazole nitrogen and adjacent carbons .

-

Example : Reaction with NaOH (1M) yields a sodium pyrazolide intermediate, enabling subsequent alkylation or acylation.

Ethoxy Group Hydrolysis

The ethoxyacetamide moiety undergoes acid- or base-catalyzed hydrolysis:

-

Conditions :

-

Product : N-(3-(1H-pyrazol-3-yl)phenyl)-2-hydroxyacetamide.

Amide Hydrolysis

The acetamide group hydrolyzes under strong acidic/basic conditions to form carboxylic acid derivatives :

Pyrazole Ring Functionalization

The pyrazole nitrogen participates in alkylation and acylation:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃, DMF, 60°C | N-methylated pyrazole | 82% | |

| Acylation | Ac₂O | RT, 2 hours | N-acetyl derivative | 75% |

[3+2] Cycloadditions

The pyrazole ring participates in dipolar cycloadditions with nitrile oxides or diazo compounds :

Aldol Condensation

The ethoxyacetamide side chain forms α,β-unsaturated ketones via base-mediated condensation :

| Substrate | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Benzaldehyde | KOH/EtOH | (E)-3-(Pyrazolylphenyl)-1-phenylprop-2-en-1-one | 82% | RT, 12 hours |

Oxidation of Ethoxy Group

IBX (2-iodoxybenzoic acid) oxidizes the ethoxy group to a ketone :

Pyrazole Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative :

Metal Coordination

The pyrazole nitrogen and acetamide oxygen act as ligands for transition metals:

| Metal Salt | Product | Application | Source |

|---|---|---|---|

| CuCl₂ | Cu(II) complex | Antimicrobial activity | |

| Fe(NO₃)₃ | Fe(III) complex | Catalytic oxidation |

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| N-Trifluoroacetyl analog | Anti-inflammatory | 12 µM | |

| Thiazole hybrid | Antimicrobial | 8 µg/mL |

Key Reaction Data Table

| Reaction | Reagents | Key Intermediates | Yield Range |

|---|---|---|---|

| Hydrolysis | HCl/NaOH | Hydroxyacetamide | 65–85% |

| Alkylation | CH₃I, K₂CO₃ | N-Methylpyrazole | 75–82% |

| Oxidation | IBX/DMSO | Ketone derivative | 70–85% |

| Cycloaddition | PhN₂ | Pyrazolopyrimidine | 60–78% |

Scientific Research Applications

N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : The pyrazole ring in the target compound provides two nitrogen atoms capable of hydrogen bonding, contrasting with benzothiazole derivatives (e.g., ), where sulfur participates in hydrophobic interactions .

- Acetamide Chain : The ethoxy group in the target compound balances lipophilicity and solubility, whereas trimethylammonium () introduces cationic character, likely altering membrane permeability .

Physicochemical and Functional Properties

Hydrogen Bonding and Crystal Packing

The pyrazole NH in the target compound can act as both a donor (N–H) and acceptor (via aromatic N), enabling diverse hydrogen-bonding networks. This contrasts with benzothiazole derivatives, where the sulfur atom contributes minimally to hydrogen bonding but enhances van der Waals interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide?

Methodological Answer: The synthesis involves sequential substitution, reduction, and condensation reactions. For example:

- Step 1: Substitution of a nitro group with a pyrazolyl moiety under alkaline conditions (e.g., using KOH/EtOH at 80°C for 6 hours) .

- Step 2: Reduction of intermediates (e.g., nitro to amine) using iron powder in acidic media (HCl, 60°C) .

- Step 3: Condensation with ethoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HCl in dichloromethane with triethylamine as a base) .

Key Validation: Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

- 1H NMR: Look for characteristic peaks: δ 8.1–8.3 ppm (pyrazole C-H), δ 4.2 ppm (ethoxy -OCH2), and δ 1.4 ppm (ethoxy -CH3) .

- IR Spectroscopy: Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and pyrazole ring vibrations at ~1500–1550 cm⁻¹ .

- Elemental Analysis: Verify C, H, N percentages (e.g., calculated vs. observed ±0.3% deviation) .

- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns (e.g., R22(10) dimer motifs via N–H⋯O interactions) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

Methodological Answer:

- PASS Program: Predict activity spectra (e.g., kinase inhibition, antimicrobial potential) by analyzing structural fragments and similarity to known bioactive molecules .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., TNIK kinase for cancer studies). Prioritize binding poses with ΔG ≤ −7 kcal/mol .

- ADMET Prediction: Employ SwissADME or pkCSM to assess solubility (LogP ≤ 3), hepatotoxicity, and cytochrome P450 interactions .

Q. What crystallographic challenges arise during structural analysis of this compound?

Methodological Answer:

- Conformational Flexibility: The ethoxyacetamide side chain and pyrazole ring may adopt multiple orientations, complicating refinement. Use SHELXL with rigid-bond restraints for anisotropic displacement parameters .

- Hydrogen Bonding Networks: Analyze graph-set motifs (e.g., R22(10) dimers) to resolve supramolecular packing. Compare with Etter’s rules for hydrogen-bond-driven aggregation .

- Twinned Crystals: If twinning occurs (common in polar space groups), employ TWINLAW in SHELXL or refine using a two-domain model .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Cross-Validation: Compare DFT-calculated NMR shifts (Gaussian 09, B3LYP/6-31G*) with experimental data. Deviations >0.5 ppm may indicate tautomerism or solvent effects .

- Dynamic Effects: Use variable-temperature NMR to detect conformational exchange broadening (e.g., ethoxy group rotation barriers) .

- Crystallographic Refinement: Override ambiguous spectroscopic assignments with X-ray-derived bond lengths/angles (e.g., amide planarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.